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molecular formula C10H9N B1300163 6-Methylisoquinoline CAS No. 42398-73-2

6-Methylisoquinoline

Cat. No. B1300163
M. Wt: 143.18 g/mol
InChI Key: PPEJLOXOMBAXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156852B2

Procedure details

Sulfuric acid (400 mL) was added to 6-methylisoquinoline (46.3 g, 0.323 mol) obtained in above and the mixture was stirred. The reaction solution was cooled to 0° C. or below, followed by slowly adding potassium nitrate (65.3 g, 0.646 mol). The reaction solution was stirred for 3 hours or more at 0° C. An ice water was poured to the reaction mixture, adjusted to pH 12 by adding 5 N NaOH solution, followed by stirring for 12 hours or more at room temperature. The generated solid was filtered under reduced pressure, and the filtered solid was washed with water. The filtered solid was dried with warm wind in an oven (40° C.) for 3 hours or more to obtain the title compound (43.3 g, 71%).
Name
potassium nitrate
Quantity
65.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.3 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.[N+:12]([O-])([O-:14])=[O:13].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2 |f:1.2,3.4|

Inputs

Step One
Name
potassium nitrate
Quantity
65.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
46.3 g
Type
reactant
Smiles
CC=1C=C2C=CN=CC2=CC1
Name
Quantity
400 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in above and the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C. or below
STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 3 hours or more at 0° C
STIRRING
Type
STIRRING
Details
by stirring for 12 hours or more at room temperature
FILTRATION
Type
FILTRATION
Details
The generated solid was filtered under reduced pressure
WASH
Type
WASH
Details
the filtered solid was washed with water
CUSTOM
Type
CUSTOM
Details
The filtered solid was dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C2C=CN=CC2=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 43.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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